2-Fluoro-4-(furan-2-YL)phenol
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Overview
Description
2-Fluoro-4-(furan-2-yl)phenol is an organic compound that belongs to the class of fluorinated phenols. This compound features a phenol group substituted with a fluorine atom at the 2-position and a furan ring at the 4-position. The presence of both fluorine and furan moieties imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(furan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of furan is coupled with a halogenated phenol derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and provides high yields of the desired product.
Another method involves the direct fluorination of a furan-substituted phenol. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions, including temperature and solvent, play a crucial role in determining the selectivity and yield of the fluorinated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their scalability and efficiency. The use of continuous flow reactors and automated systems can enhance the production efficiency and ensure consistent product quality. Additionally, the development of greener and more sustainable fluorination methods is an area of ongoing research to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(furan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(furan-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its fluorinated structure may enhance its metabolic stability and bioavailability.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(furan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The furan ring may also contribute to its overall reactivity and interaction with biological molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(thiophen-2-yl)phenol: Similar structure with a thiophene ring instead of a furan ring.
2-Fluoro-4-(pyridin-2-yl)phenol: Contains a pyridine ring instead of a furan ring.
2-Fluoro-4-(benzofuran-2-yl)phenol: Features a benzofuran ring instead of a simple furan ring.
Uniqueness
2-Fluoro-4-(furan-2-yl)phenol is unique due to the combination of the fluorine atom and the furan ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity. The presence of the furan ring can also influence its electronic properties and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-4-(furan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNSQOHFNBLVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684073 |
Source
|
Record name | 2-Fluoro-4-(furan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-98-8 |
Source
|
Record name | 2-Fluoro-4-(furan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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